3-butyryl-2H-chromen-2-one
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Overview
Description
3-Butyryl-2H-chromen-2-one is a chemical compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry .
Mechanism of Action
Target of Action
It’s known that chromen-2-one derivatives have a wide spectrum of biological action and are used in medical practice . They are known for their antioxidant, antimicrobial, antiviral, and antitumor properties .
Mode of Action
The mode of action of 3-butyryl-2H-chromen-2-one involves its interaction with various biochemical reagents. For instance, it has been shown that in formamide, 3-acetoacetyl-2H-chromen-2-one, a similar compound, undergoes hemiketalization to form a new type of linear system, 10a-hydroxy-2-methyl-4H,10aH-pyrano[2,3-b]chromen-4-one . This suggests that this compound may also undergo similar transformations under certain conditions.
Result of Action
Chromen-2-one derivatives are known to possess antioxidant, antimicrobial, antiviral, and antitumor properties , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-butyryl-2H-chromen-2-one can be achieved through several methods, including the Kostanecki reaction, Knoevenagel condensation, von Pechmann condensation, Michael addition, Heck-lactonization reaction, and Baylis–Hillman reaction . These reactions often involve the use of metal nanoparticles as heterogeneous catalysts to improve yield and efficiency .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high purity and yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming increasingly common .
Chemical Reactions Analysis
Types of Reactions: 3-Butyryl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by different reagents and conditions, leading to the formation of various products.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Butyryl-2H-chromen-2-one has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Comparison with Similar Compounds
3-Butyryl-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-chromen-2-one (Warfarin): Known for its anticoagulant properties and used in the treatment of blood clots.
7,8-Dihydroxy-2H-chromen-2-one (Daphnetin): Exhibits anti-inflammatory and anticancer activities.
3-Cinnamoyl-2H-chromen-2-one: Used in the synthesis of various bioactive compounds and exhibits antimicrobial properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various applications .
Properties
IUPAC Name |
3-butanoylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-5-11(14)10-8-9-6-3-4-7-12(9)16-13(10)15/h3-4,6-8H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTUJOLTTSWOHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379087 |
Source
|
Record name | 3-butyryl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-73-7 |
Source
|
Record name | 3-(1-Oxobutyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1846-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-butyryl-2H-chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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